1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile is a boronic acid derivative with a pyrazole core. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyrazole derivatives. One common method involves the reaction of 1-methyl-4-cyanopyrazole with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent such as toluene or dioxane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions can also be employed to ensure consistent product quality.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with aryl or vinyl halides.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding pyrazole oxide or reduction to yield the corresponding amine derivative.
Substitution Reactions: The boronic acid moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Bases: Common bases include potassium carbonate and cesium carbonate.
Solvents: Toluene, dioxane, and water are frequently used solvents.
Major Products Formed:
Biphenyl Derivatives: In Suzuki-Miyaura cross-coupling reactions, the major products are biphenyl derivatives.
Oxidation Products: Oxidation reactions yield pyrazole oxides.
Amine Derivatives: Reduction reactions produce amine derivatives.
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: It has applications in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic acid-palladium complex, which then undergoes transmetalation with an aryl or vinyl halide to form the coupled product. The molecular targets and pathways involved are typically the palladium catalyst and the organic substrates undergoing the reaction.
Comparison with Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is structurally similar but lacks the cyano group.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: This compound has a pyrrole core instead of a pyrazole core.
Uniqueness: 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its cyano group, which imparts additional reactivity and potential for further functionalization compared to similar compounds.
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-8(6-13)7-15(5)14-9/h7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOVUWVFNUQHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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